N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3,5-dimethylphenyl group and the 2-methoxy-4-propylphenoxy group can be done through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, which can be achieved using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propyl groups.
Reduction: Reduction reactions can occur at the furan ring or the amide bond.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-furamide: Lacks the methoxy and propylphenoxy groups.
5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide: Lacks the 3,5-dimethylphenyl group.
N-(3,5-dimethylphenyl)-5-methyl-2-furamide: Has a methyl group instead of the methoxy and propylphenoxy groups.
Uniqueness
N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide is unique due to the presence of both the 3,5-dimethylphenyl and the 2-methoxy-4-propylphenoxy groups, which may confer specific chemical properties and biological activities not found in similar compounds.
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H27NO4/c1-5-6-18-7-9-21(23(14-18)27-4)28-15-20-8-10-22(29-20)24(26)25-19-12-16(2)11-17(3)13-19/h7-14H,5-6,15H2,1-4H3,(H,25,26) |
InChI Key |
SZFLRHLHVSMVJF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)C)C)OC |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)C)C)OC |
Origin of Product |
United States |
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